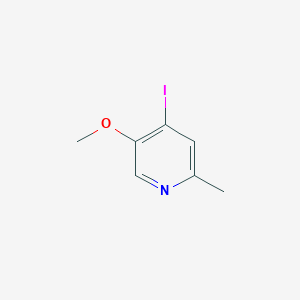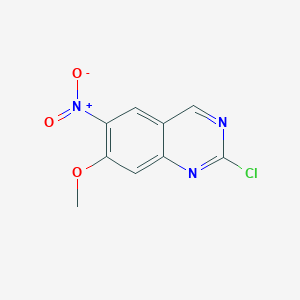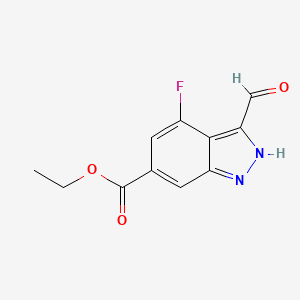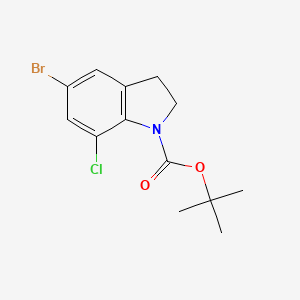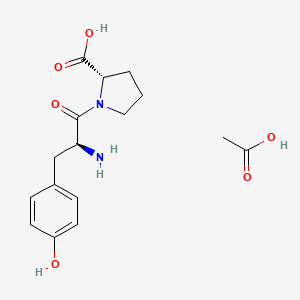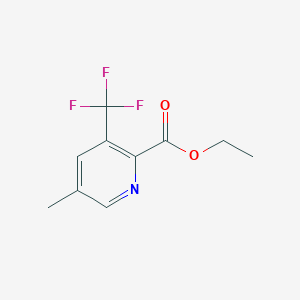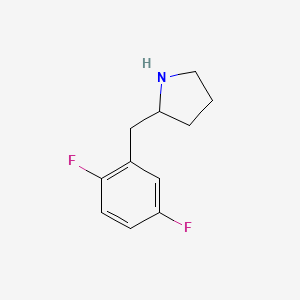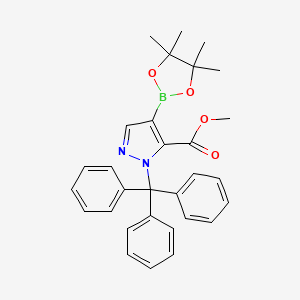![molecular formula C9H12N2O B13656724 N-[2-(Aminomethyl)phenyl]acetamide CAS No. 117995-02-5](/img/structure/B13656724.png)
N-[2-(Aminomethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Aminomethyl)phenyl]acetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[2-(Aminomethyl)phenyl]acetamide typically begins with 2-nitrobenzyl chloride and acetamide.
Reduction: The nitro group of 2-nitrobenzyl chloride is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-(aminomethyl)phenylamine is then acylated with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(Aminomethyl)phenyl]acetamide can undergo oxidation reactions, where the aminomethyl group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form N-[2-(aminomethyl)phenyl]ethanol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: N-[2-(aminomethyl)phenyl]ethanol.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry:
Catalysis: N-[2-(Aminomethyl)phenyl]acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Drug Development: this compound derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
Molecular Targets and Pathways: N-[2-(Aminomethyl)phenyl]acetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetamide group can also participate in interactions with other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(3-aminomethyl-phenyl)-acetamide: Similar structure but with the aminomethyl group at the meta position.
N-(4-aminomethyl-phenyl)-acetamide: Similar structure but with the aminomethyl group at the para position.
N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of an aminomethyl group.
Uniqueness: N-[2-(Aminomethyl)phenyl]acetamide is unique due to the specific positioning of the aminomethyl group at the ortho position, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its meta and para counterparts.
Properties
CAS No. |
117995-02-5 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[2-(aminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
InChI Key |
AQBIIRHDGPBWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


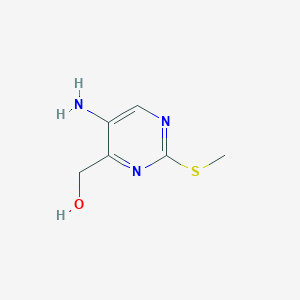
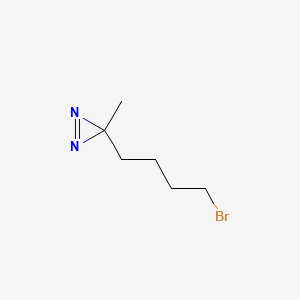
![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
